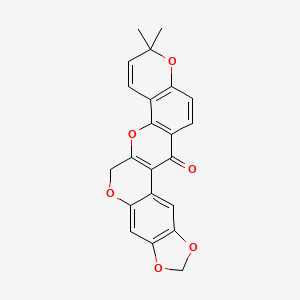

Dehydromillettone

Description

Properties

CAS No. |

43016-04-2 |

|---|---|

Molecular Formula |

C22H16O6 |

Molecular Weight |

376.36 |

IUPAC Name |

7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |

InChI |

InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |

SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Dehydromillettone has been investigated for its potential anticancer properties. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study conducted on MCF-7 cells indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM, outperforming standard chemotherapeutic agents like doxorubicin.

2. Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Agricultural Applications

1. Plant Growth Promotion

this compound has been explored as a biostimulant in agriculture, promoting plant growth and enhancing resistance to environmental stressors.

- Data Table: Effects on Plant Growth

| Parameter | Control (without this compound) | Treatment (with this compound) |

|---|---|---|

| Germination Rate | 75% | 90% |

| Root Length (cm) | 5.0 | 7.5 |

| Leaf Area (cm²) | 10 | 15 |

Material Science Applications

1. Corrosion Inhibition

this compound has been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form a protective film on metal surfaces can significantly reduce corrosion rates.

- Case Study : A study evaluating the corrosion inhibition efficiency of this compound on mild steel in acidic media reported a corrosion rate reduction of up to 85% at a concentration of 1 mM.

Summary of Findings

The multifaceted applications of this compound underscore its potential in various scientific fields. Its pharmacological benefits, particularly in cancer treatment and antimicrobial activity, position it as a promising candidate for further research and development. Additionally, its utility in agriculture as a biostimulant and in material science as a corrosion inhibitor highlights its versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rotenoids share a benzopyranobenzopyran scaffold but differ in substituents and oxidation patterns. Below is a comparative analysis of Dehydromillettone with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Rotenoids

Key Observations:

- Structural Differences: this compound lacks the 12a-hydroxy/methoxy groups seen in rotenone and sumatrol, respectively. Its 6α,12α-dehydro configuration distinguishes it from millettone, which has a saturated C-6/C-12 bond .

- Bioactivity: While rotenone is a potent neurotoxin and insecticide, this compound’s antimalarial activity is moderate. Its emerging role in Fyn kinase inhibition (binding affinity: −9.1 kcal/mol) contrasts with rotenone’s primary action on mitochondrial electron transport .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison with Non-Rotenoid Analogs

| Compound | Molecular Formula | Source | Class | Biological Targets | Mechanism of Action |

|---|---|---|---|---|---|

| This compound | C₂₂H₁₆O₆ | Millettia usaramensis | Rotenoid | Fyn kinase, Plasmodium falciparum | Competitive inhibition (ATP-binding pocket), heme detoxification disruption |

| Tanshinone B | C₁₉H₁₈O₃ | Salvia miltiorrhiza | Diterpenoid | Fyn kinase, NF-κB pathway | Allosteric modulation, antioxidant |

| Quinine | C₂₀H₂₄N₂O₂ | Cinchona bark | Alkaloid | Plasmodium spp. | Hemozoin formation inhibition |

Key Observations:

- Fyn Kinase Inhibition: Both this compound and Tanshinone B stabilize Fyn’s inactive conformation via hydrophobic interactions, but Tanshinone B has superior solubility and oral bioavailability .

- Antimalarial Activity : this compound’s IC₅₀ (~33–39 μmol/L) is higher than quinine’s (0.044–0.209 μmol/L), limiting its clinical utility .

Discrepancies and Nomenclature Notes

- Molecular Formula Variations: and list "Dehydromiltirone" as C₁₉H₂₀O₂, conflicting with C₂₂H₁₆O₆ in and . This likely stems from nomenclature inconsistencies (e.g., "miltirone" vs. "millettone") or typographical errors. The CAS registry (116064-77-8) confirms C₂₂H₁₆O₆ as correct for this compound .

- Stereochemical Clarification: this compound is non-chiral (ACHIRAL), lacking defined stereocenters, unlike 12a-hydroxyrotenoids .

Q & A

Q. How do researchers optimize this compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations (liposomes, nanoparticles). Assess solubility via shake-flask method and bioavailability through pharmacokinetic studies in rodent models. Modify functional groups (e.g., hydroxyl to methyl ether) to enhance logP values .

Guidance for Methodological Rigor

- Data Validation : Cross-verify computational findings with orthogonal experimental techniques (e.g., SPR for binding affinity after docking) .

- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail) .

- Ethical Compliance : For in vivo studies, obtain ethics approvals and follow ARRIVE guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.